1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt

Description

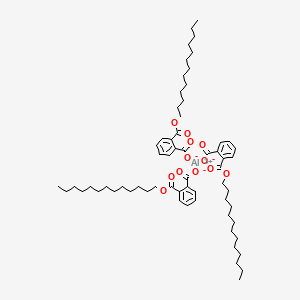

1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt is an organometallic compound derived from phthalic acid (1,2-benzenedicarboxylic acid). Its structure consists of a phthalate backbone where one carboxylic acid group is esterified with a tridecyl (C₁₃) alcohol, while the other forms an aluminum salt.

The molecular formula is inferred as C₂₀H₂₉AlO₆, based on the esterification of one tridecyl group (C₁₃H₂₇O) and aluminum coordination with the remaining carboxylate. Unlike typical phthalate diesters (e.g., di-2-ethylhexyl phthalate), this compound’s monoester-salt hybrid structure may reduce its volatility and alter solubility profiles compared to non-polar diesters .

Properties

CAS No. |

67952-97-0 |

|---|---|

Molecular Formula |

C63H93AlO12 |

Molecular Weight |

1069.4 g/mol |

IUPAC Name |

aluminum;2-tridecoxycarbonylbenzoate |

InChI |

InChI=1S/3C21H32O4.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h3*12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;;;+3/p-3 |

InChI Key |

AOBDHTCOQZZDTN-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Aluminum Salt Formation

The primary and most documented method for preparing this compound involves a two-step process:

Step 1: Esterification

Phthalic acid or its esters are reacted with tridecyl alcohol to form monotridecyl phthalate esters. This reaction typically proceeds under reflux conditions with acid catalysis (e.g., sulfuric acid) to promote ester bond formation. The reaction conditions favor the formation of the monoester rather than diesters or other esters.Step 2: Aluminum Salt Formation

The monotridecyl phthalate ester is then reacted with an aluminum source, such as aluminum alkoxides or aluminum salts, to form the aluminum salt complex. The stoichiometry is typically controlled to achieve a 1:3:3 ratio of aluminum to phthalic acid ester to alcohol moieties, yielding the aluminum tridecyl phthalate salt. This coordination involves the carboxylate groups bonding to aluminum ions, forming a stable complex.

This preparation route is summarized in the following table:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phthalic acid + Tridecyl alcohol | Acid catalysis, reflux | Monotridecyl phthalate ester |

| 2 | Monotridecyl phthalate + Al source | Controlled stoichiometry | Aluminum tridecyl phthalate salt |

This method is reported with a molar mass of approximately 357.39 g/mol for the aluminum salt complex with a molecular formula approximated as C21H32O4·1/3Al.

Alternative Synthetic Routes and Considerations

While the direct esterification and metal salt formation is the standard approach, literature on related dibasic acid esters and aluminum salts suggests alternative synthetic considerations:

Use of Preformed Esters : Instead of starting from phthalic acid, preformed phthalate esters can be used to react with aluminum alkoxides, allowing better control over ester purity and aluminum coordination.

Solvent and Catalyst Choices : Esterification reactions may employ various acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and solvents to optimize yield and selectivity. Reflux times and temperatures are adjusted accordingly.

Stoichiometric Control : Precise molar ratios of aluminum to ester are critical to achieve the desired aluminum salt complex, often requiring titration or analytical monitoring.

Purification : Post-reaction purification may involve washing with water, aqueous base to remove unreacted acids or alcohols, drying agents, and sometimes column chromatography for high purity.

Comparative Data on Preparation

| Parameter | Typical Conditions/Values |

|---|---|

| Esterification temperature | Reflux (~100-140°C depending on solvent) |

| Catalyst | Concentrated sulfuric acid or equivalents |

| Reaction time | 4-8 hours |

| Aluminum salt formation ratio | Aluminum:ester:alcohol = 1:3:3 |

| Molecular weight (final salt) | ~357.39 g/mol |

| Purification | Extraction, washing, drying |

Research Findings and Industrial Relevance

The aluminum salt of monotridecyl phthalate exhibits enhanced thermal stability and compatibility with hydrophobic media, making it suitable for lubricant additives and coating formulations.

The preparation method allows for tailoring the alkyl chain length (here tridecyl) to modify solubility and physical properties.

Patent literature emphasizes the importance of controlling the esterification step to avoid diester formation, which can affect the aluminum salt's performance characteristics.

Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the aluminum salt complex.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Notes |

|---|---|---|

| Esterification | Phthalic acid + tridecyl alcohol, acid catalyzed reflux | Monoester formation critical; avoid diesters |

| Aluminum Salt Formation | Reaction with aluminum source (alkoxide or salt) | Stoichiometric control essential |

| Purification | Extraction, washing, drying | Removal of unreacted materials |

| Characterization | Spectroscopic and elemental analysis | Confirm aluminum coordination and purity |

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield 1,2-benzenedicarboxylic acid and tridecyl alcohol.

Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

Hydrolysis: 1,2-Benzenedicarboxylic acid and tridecyl alcohol.

Oxidation: Phthalic anhydride and other oxidation products.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.

Industry: Used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, monotridecyl ester, aluminum salt involves its interaction with biological molecules and cellular pathways. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The aluminum salt component may also play a role in its overall activity, influencing its solubility and reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phthalate Derivatives and Aluminum Salts

Physicochemical and Application Differences

- Volatility and Solubility: The aluminum salt moiety in the target compound likely increases its polarity, reducing solubility in non-polar solvents compared to diesters like diisooctyl phthalate. However, it may exhibit better solubility in aqueous systems than non-esterified aluminum salts (e.g., aluminum sulfate) .

- Thermal Stability : Aluminum coordination enhances thermal resistance, making it suitable for high-temperature processes, whereas diesters (e.g., mixed cetyl/stearyl esters) degrade at lower temperatures .

- Toxicity Profile : Unlike diesters linked to endocrine disruption (e.g., diisooctyl phthalate), the aluminum salt’s toxicity may involve metal-specific pathways, such as oxidative stress or neurotoxicity, though data are scarce .

Regulatory and Industrial Context

- Phthalate Diesters : Heavily regulated in consumer products (e.g., toys, cosmetics) due to endocrine effects. The EU restricts diisooctyl phthalate under REACH .

- Aluminum Salts : Generally regarded as safe in low doses but monitored in environmental discharges due to bioaccumulation risks. The target compound’s environmental persistence remains unstudied .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,2-benzenedicarboxylic acid, monotridecyl ester, aluminum salt with high yield and reproducibility?

- Methodological Answer : Synthesis typically involves a two-step process: (1) esterification of 1,2-benzenedicarboxylic acid with tridecanol under acid catalysis (e.g., sulfuric acid) at 110–130°C, followed by (2) reaction with aluminum precursors (e.g., aluminum chloride or aluminum isopropoxide) in a non-aqueous solvent (e.g., toluene) under reflux. Purification via column chromatography or recrystallization is critical to remove unreacted esters or metal residues. Characterization should include FT-IR (to confirm ester C=O and Al-O bonds) and elemental analysis .

Q. How can researchers verify the structural integrity of aluminum carboxylate salts using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- X-ray crystallography (using programs like SHELXL ) for definitive structural determination.

- Solid-state NMR (¹H, ²⁷Al) to probe aluminum coordination geometry (e.g., octahedral vs. tetrahedral).

- FT-IR spectroscopy to identify asymmetric/symmetric stretching of carboxylate-Al bonds (~1600–1450 cm⁻¹) and ester C=O (~1740 cm⁻¹).

Cross-referencing with databases like ChemSpider (e.g., analogous aluminum salts in ) ensures consistency.

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for aluminum salts of long-chain phthalate esters?

- Methodological Answer : Discrepancies often arise from variations in sample purity, crystallinity, or measurement conditions. To address this:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways.

- Compare with structurally similar compounds (e.g., aluminum stearate ) to identify trends in alkyl chain length vs. stability.

- Use molecular dynamics simulations to model thermal behavior based on coordination geometry and intermolecular interactions .

Q. How can computational models predict the coordination behavior of aluminum in benzenedicarboxylate esters for metal-organic framework (MOF) design?

- Methodological Answer : Density functional theory (DFT) calculations can optimize aluminum-carboxylate bond angles/distances and predict porosity metrics (e.g., surface area, pore volume).

- Cluster models simulate local coordination environments, while periodic boundary conditions assess extended frameworks.

- Compare with experimental MOF adsorption data (e.g., gas selectivity in ) to validate predictions.

Q. What environmental risk assessment frameworks are applicable to evaluate the ecological persistence of aluminum phthalate derivatives?

- Methodological Answer : Adapt methodologies from EPA risk evaluations for analogous phthalates (e.g., DIDP ):

- Conduct hydrolysis/photolysis studies under controlled pH and UV conditions to estimate degradation rates.

- Use QSAR models to predict bioaccumulation potential based on logP values and molecular weight.

- Cross-reference with toxicity databases (e.g., ECOTOX UNIFY ) for ecotoxicological endpoints.

Data Analysis & Experimental Design

Q. How should researchers design experiments to differentiate between ester hydrolysis and metal dissociation in aluminum phthalate salts under aqueous conditions?

- Methodological Answer :

- Use pH-stat titration to monitor H⁺ release from hydrolysis.

- Employ ICP-OES to quantify dissolved aluminum ions vs. intact ester content (via HPLC).

- Compare kinetics in buffered solutions (pH 4–10) to isolate pH-dependent degradation pathways .

Q. What analytical approaches are recommended to resolve ambiguities in crystallographic data for non-stoichiometric aluminum-phthalate complexes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.